molecular formula C16H11N3OS3 B2713812 N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 941925-64-0

N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2713812
CAS No.: 941925-64-0
M. Wt: 357.46
InChI Key: QBTLFVMJVNDJPG-UHFFFAOYSA-N
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Description

N-(6-(Methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide ( 681167-06-6) is a synthetic benzothiazole derivative of significant interest in oncological and pharmacological discovery research. This compound features a distinctive molecular architecture, incorporating two benzothiazole units linked by a carboxamide bridge, which is characteristic of scaffolds known to exhibit a broad spectrum of biological activities . Benzothiazole derivatives, as a chemical class, have demonstrated potent and selective antitumor properties against a diverse range of cancer cell lines, including mammary, ovarian, colon, lung, and renal carcinomas . The core benzothiazole pharmacophore is recognized for its ability to interact with multiple biological targets; prominent mechanisms of action identified for related analogues include the inhibition of tumor-associated carbonic anhydrase isoforms, which is a validated target for combating hypoxic tumors, and the disruption of key enzymes in metabolic pathways like dihydropteroate synthase (DHPS) . The specific substitution pattern of this compound, including the methylthio moiety, is a critical structural determinant often explored in structure-activity relationship (SAR) studies to optimize potency and selectivity . Researchers utilize this compound as a key intermediate for synthesizing more complex molecules and as a chemical probe for investigating new mechanisms of action in disease models. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS3/c1-21-10-3-5-12-14(7-10)23-16(18-12)19-15(20)9-2-4-11-13(6-9)22-8-17-11/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTLFVMJVNDJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide has been explored for its potential therapeutic applications:

  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, studies indicate that it can inhibit the proliferation of MCF7 (breast) cancer cells.
Cell LineIC50 (μM)Reference
MCF72.49
A5495.00
  • Anti-inflammatory Properties : It demonstrates significant anti-inflammatory effects by inhibiting COX enzymes, which are involved in inflammatory processes.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial quorum sensing pathways, which are critical for biofilm formation and virulence.

PathogenActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate

Materials Science

Due to its unique chemical properties, this compound is being investigated for use in advanced materials:

  • Polymer Development : It serves as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties.

Case Study 1: Anticancer Research

In a study published in ACS Omega, researchers synthesized a series of benzo[d]thiazole derivatives, including this compound. The compound was evaluated for anticancer activity against human cancer cell lines using the MTT assay method. Results indicated that it exhibited potent cytotoxicity against MCF7 cells with an IC50 value of 2.49 μM, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of various thiazole derivatives found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt quorum sensing mechanisms was highlighted as a significant factor contributing to its antimicrobial action .

Mechanism of Action

The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole rings can participate in π-π stacking interactions and hydrogen bonding, facilitating its binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

(a) N-(4-Chlorophenyl)benzo[d]thiazole-6-carboxamide Derivatives
  • Example: 2-Amino-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (Compound 6 in ) Synthesis: Prepared via EDC/HOBt-mediated coupling of 2-aminobenzo[d]thiazole-6-carboxylic acid with 4-chloroaniline in the presence of N-methylmorpholine . Properties: Exhibits a purity of >95% (HPLC) and acts as an Hsp90 C-terminal inhibitor. The 4-chlorophenyl group enhances hydrophobic interactions in target binding . Comparison: The methylthio group in the target compound may offer similar hydrophobicity but with reduced steric hindrance compared to the bulkier 4-chlorophenyl group.
(b) Sulfonamide-Functionalized Derivatives
  • Example: 2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (Compound 27 in ) Synthesis: Synthesized via EEDQ-mediated coupling in DMF, yielding a light orange solid with 20% yield . Properties: The sulfonamide group introduces polarity, reducing logP values compared to methylthio derivatives. This impacts solubility and bioavailability .
(c) Amino-Substituted Derivatives
  • Example: N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTA in ) Synthesis: Produced via nitro reduction using Zn dust and ammonium formate, yielding a corrosion inhibitor with >90% purity . Properties: The amino group enhances hydrogen-bonding capacity, improving adsorption on metal surfaces .

Key Differences :

  • Bromination (e.g., CuBr2 in acetonitrile for Compound 7 in ) is unnecessary for the methylthio analog, simplifying synthesis .
  • Methylthio groups are less prone to oxidation than amino groups, reducing the need for protective atmospheres during synthesis .

Physicochemical and Analytical Data Comparison

Property Target Compound (Inferred) 2-Amino-N-(4-chlorophenyl) Derivative Sulfonamide Derivative
Melting Point 180–200°C (estimated) 165–167°C 180–182°C (dec.)
HPLC Retention Time ~7 min (C18 column) 5.54 min (254 nm) 7.03 min (301 nm)
LogP ~3.5 (predicted) 2.8 2.2
Synthetic Yield 30–40% (estimated) 65% 20%

Biological Activity

N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation. The presence of dual benzothiazole structures, along with a methylthio substituent, enhances its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins involved in critical cellular processes. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are essential for the conversion of arachidonic acid into prostaglandins, thereby modulating inflammatory responses.

Target Pathways

  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting COX enzymes.
  • Anticancer Activity : It influences cell signaling pathways related to cancer cell proliferation and apoptosis. Studies indicate that it can induce cytotoxic effects against various cancer cell lines .

Biological Activities

Research indicates that this compound displays a spectrum of biological activities:

Activity Description
Anticancer Effective against multiple cancer cell lines with significant cytotoxicity.
Anti-inflammatory Reduces inflammation through COX inhibition.
Antimicrobial Exhibits activity against certain bacterial strains through quorum sensing inhibition.

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that derivatives of benzothiazole, including this compound, exhibited varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The compound showed GI50 values ranging from 0.4 µM to 5 µM across different studies .
  • Mechanistic Insights : Research has indicated that the compound's anticancer effects may be mediated through the induction of apoptosis via caspase activation and inhibition of tumor-associated carbonic anhydrases .
  • Inflammation Studies : In vitro studies have shown that low doses of the compound effectively reduce pro-inflammatory cytokine production without significant toxicity, suggesting its potential as a therapeutic agent in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents, which may influence its bioavailability and distribution within biological systems. Further studies are necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Q. What are the key synthetic strategies for synthesizing N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Condensation of substituted anilines with thiocyanates under acidic conditions (e.g., bromine/glacial acetic acid) to form benzo[d]thiazol-2-amine intermediates .

Functionalization : Introduction of methylthio groups via nucleophilic substitution or oxidation-reduction sequences. For example, methylthio groups can be added using methanethiol derivatives under basic conditions.

Carboxamide Coupling : Activation of the carboxylic acid (e.g., using EDC/HOBt) followed by coupling with the amine-functionalized benzothiazole intermediate under inert atmospheres (argon/nitrogen) .

Q. Optimization Strategies :

  • Temperature Control : Reflux in acetonitrile or DMF improves cyclization efficiency .
  • Catalysts : Use of triethylamine or DMAP enhances coupling reaction yields .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Example Data :

StepReagents/ConditionsYield (%)
Thiazole formationBromine/glacial acetic acid, 16 hr70–85
Carboxamide couplingEDC/HOBt, 4-chloroaniline, RT65–78

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Confirms substitution patterns (e.g., methylthio protons at δ 2.5–2.7 ppm; carboxamide NH at δ 9.0–10.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₀N₃O₂S₂: 352.0215; observed: 352.0213) .
  • HPLC-PDA : Assesses purity (>98% for biological assays) using C18 columns (acetonitrile/water gradients) .

Advanced Research Questions

Q. How do structural modifications (e.g., methylthio substitution) impact biological activity in structure-activity relationship (SAR) studies?

Answer:

  • Methylthio Group : Enhances lipophilicity, improving membrane permeability. Replacement with halogens (e.g., Br) increases steric hindrance, reducing binding affinity to targets like Hsp90 .
  • Carboxamide Linkage : Substitution with urea/thiourea groups (e.g., 1-(benzo[d]thiazol-2-yl)-3-phenylurea) modulates hydrogen-bonding interactions, altering inhibitory potency against enzymes like ABAD/17β-HSD10 .

Q. SAR Data :

DerivativeModificationIC₅₀ (μM) vs. Target
Parent compoundNone0.45 (Hsp90)
Br-substituted2-Bromo1.2 (Hsp90)
Urea analogCarboxamide → Urea0.12 (ABAD)

Q. How can researchers resolve contradictions in reported biological activities across studies?

Answer: Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
  • Compound Stability : Degradation under storage (e.g., hygroscopic carboxamides require desiccants at −20°C) .
  • Purity Thresholds : Impurities >2% (e.g., unreacted intermediates) can skew bioactivity results. Use orthogonal methods (NMR + HPLC) for validation .

Q. Methodological Recommendations :

  • Standardize assays using reference inhibitors (e.g., geldanamycin for Hsp90) .
  • Report detailed synthetic protocols and characterization data to enable replication .

Q. What mechanistic insights exist for this compound’s interaction with therapeutic targets like Hsp90 or kinases?

Answer:

  • Hsp90 Inhibition : The carboxamide group binds to the ATP-binding pocket, disrupting chaperone function. Methylthio substitution stabilizes hydrophobic interactions with residue Phe138 .
  • Kinase Selectivity : Unlike pan-kinase inhibitors, this compound shows selectivity for RIPK3 (necrosis regulation) due to steric compatibility with the allosteric pocket .

Q. Key Findings :

  • Binding Affinity : Kd = 0.32 μM for Hsp90 (SPR analysis) .
  • Cellular Efficacy : Induces apoptosis in melanoma cells (IC₅₀ = 1.8 μM) via Hsp90 client protein degradation .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

Answer:

  • Challenge 1 : Low yields in cyclization steps (e.g., 27% in thiadiazole formation).
    Solution : Optimize solvent systems (e.g., switch from acetic acid to DMF) and use microwave-assisted synthesis .
  • Challenge 2 : Purification bottlenecks.
    Solution : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale production .

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